

Introduction: The Significance of a Fundamental Physical Constant

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-6-methoxybenzaldehyde
Cat. No.:	B112916

[Get Quote](#)

2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7) is a substituted aromatic aldehyde of significant interest in the pharmaceutical and fine chemical industries.^{[1][2][3]} It serves as a crucial building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.^{[1][3][4]} In any synthetic workflow, the precise characterization of such intermediates is paramount to ensure the integrity and quality of the final product. The melting point is one of the most fundamental and informative physical properties used for this purpose.

This guide provides a comprehensive exploration of the melting point of **2-Hydroxy-6-methoxybenzaldehyde**. We will move beyond a simple statement of the value to discuss the underlying physicochemical principles, detail rigorous experimental methodologies for its determination, and provide insights into the interpretation of empirical data. This document is intended to serve as a practical and authoritative resource for scientists engaged in research and development.

Physicochemical and Thermal Properties

A summary of the key physical and chemical identifiers for **2-Hydroxy-6-methoxybenzaldehyde** is presented below. The melting point is typically reported as a range, which can vary based on the purity of the sample and the analytical technique employed.

Property	Value	Source(s)
IUPAC Name	2-hydroxy-6-methoxybenzaldehyde	[2] [3]
CAS Number	700-44-7	[2] [3] [5]
Molecular Formula	C ₈ H ₈ O ₃	[2] [3]
Molecular Weight	152.15 g/mol	[3] [5]
Appearance	Pale yellow to brown crystals or powder	[2]
Reported Melting Point	41-43 °C	[1] [6]

Note: Some sources may list slightly different ranges, such as 68-74°C[\[3\]](#). This discrepancy highlights the importance of consistent analytical methodology and sample purity, as will be discussed.

Core Principles: Factors Governing the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[\[7\]](#) For **2-Hydroxy-6-methoxybenzaldehyde**, several structural features dictate the strength of these forces.

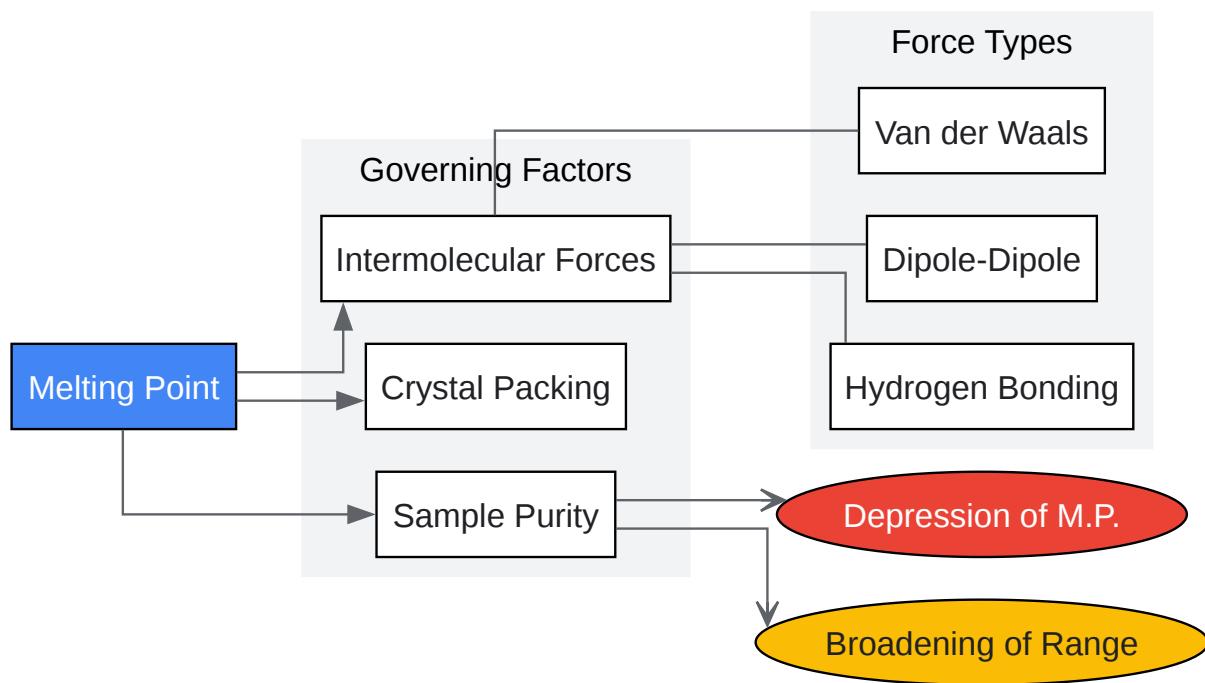
Intermolecular Forces

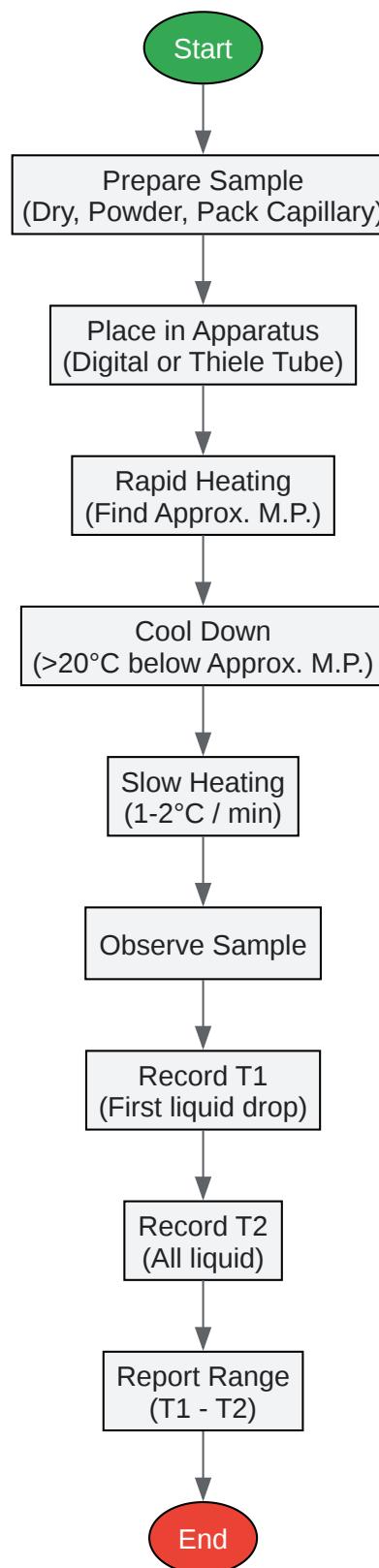
The melting point is directly proportional to the strength of the forces between molecules.[\[8\]](#)[\[9\]](#)

- Hydrogen Bonding: The primary contributor is the intramolecular hydrogen bond between the hydroxyl (-OH) group and the adjacent aldehyde (-CHO) group. This strong interaction significantly increases the energy required to break the crystal structure.
- Dipole-Dipole Interactions: The polar carbonyl group (C=O) of the aldehyde and the ether linkage (-OCH₃) create permanent dipoles, leading to attractive electrostatic interactions between neighboring molecules.

- Van der Waals Forces: These weaker, transient forces are present due to temporary fluctuations in electron density and increase with molecular size and surface area.[7][10]

Molecular Structure and Crystal Packing


The efficiency with which molecules can pack into a crystal lattice is crucial. Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular interactions and higher melting points.[9][10] The specific arrangement of the hydroxyl, methoxy, and aldehyde groups on the benzene ring in **2-Hydroxy-6-methoxybenzaldehyde** dictates its unique crystal packing and, consequently, its melting point.

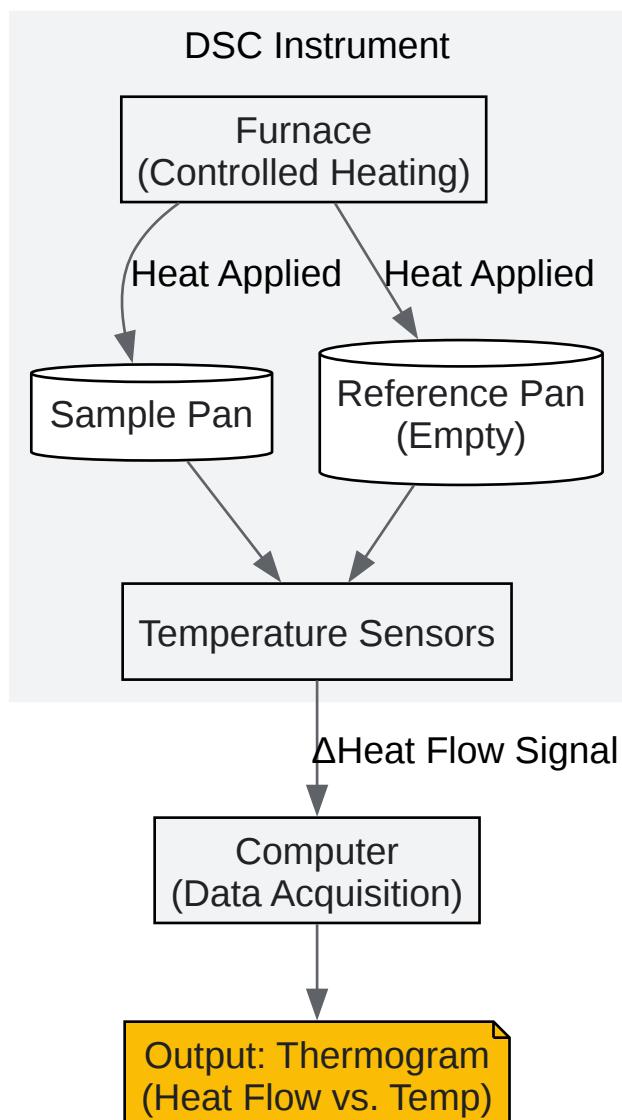

The Critical Role of Purity

For drug development professionals, the most important practical aspect of melting point determination is its utility as a sensitive indicator of purity. Impurities disrupt the uniform crystal lattice, which weakens the intermolecular forces.[11] This has two observable effects:

- Melting Point Depression: The temperature at which melting begins is lowered.
- Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.

A pure, crystalline organic compound will exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.[12] A broad range is a clear indication that the sample is impure and may require further purification.[11][12]

[Click to download full resolution via product page](#)


Caption: Workflow for capillary melting point determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on thermal transitions. [13] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [14]

When the **2-Hydroxy-6-methoxybenzaldehyde** sample reaches its melting point, it undergoes an endothermic phase transition. It must absorb additional energy (the latent heat of fusion) to melt, while its temperature remains constant. [14] The DSC instrument detects this as an increased heat flow to the sample compared to the empty reference pan, resulting in a characteristic peak on the thermogram. [14]

- **Sample Preparation:** Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.
- **Instrument Setup:** Place the sample pan and an empty, sealed reference pan into the DSC cell.
- **Thermal Program:** Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) through a temperature range that encompasses the expected melting point.
- **Data Analysis:** The resulting thermogram plots heat flow versus temperature. The melting event is observed as an endothermic peak. Key data points include:
 - **Onset Temperature:** The temperature at which the melting process begins, often taken as the melting point for pure substances.
 - **Peak Temperature:** The temperature at which the rate of heat absorption is at its maximum. [15] * **Enthalpy of Fusion (ΔH_{fus}):** The area under the peak, which is proportional to the energy absorbed during melting.

[Click to download full resolution via product page](#)

Caption: Schematic principle of Differential Scanning Calorimetry (DSC).

Synthesis, Purification, and Impact on Melting Point

2-Hydroxy-6-methoxybenzaldehyde can be synthesized from precursors like 3-methoxyphenol through a series of reactions including formylation. [16][17] As with most organic syntheses, the crude product will contain unreacted starting materials, byproducts (such as isomers), and residual solvents. [17] These impurities will invariably lead to a depressed and broadened melting point.

Therefore, rigorous purification is a non-negotiable step before characterization. Common purification techniques include:

- Recrystallization: Dissolving the crude solid in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
- Column Chromatography: Separating the compound from impurities based on differential adsorption on a stationary phase. [17] Only after thorough purification can an accurate and sharp melting point be obtained, confirming the identity and high purity of the synthesized **2-Hydroxy-6-methoxybenzaldehyde**.

Conclusion

The melting point of **2-Hydroxy-6-methoxybenzaldehyde** is more than a mere physical constant; it is a critical quality attribute that provides invaluable insight into the identity and purity of the compound. A sharp melting range, determined using a carefully executed protocol such as the capillary method or DSC, is a hallmark of a successfully synthesized and purified material. For researchers and drug development professionals, a comprehensive understanding of the factors that influence this property and the methodologies to measure it accurately is essential for ensuring the reliability of their scientific work and the quality of the materials they produce.

References

- Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.
- Timstar. (n.d.). Melting Point: Using the Thiele Tube.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube.
- Sciencing. (2022, March 24). What Factors Affect Melting Point?.
- Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
- Wikipedia. (n.d.). Thiele tube.
- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
- University of Calgary. (n.d.). Melting point determination.
- ChemBK. (2024, April 9). 2-hydroxy-6-(methoxymethoxy)benzaldehyde.
- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
- Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.
- ScienceDirect. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
- SSERC. (n.d.). Melting point determination.
- Chemister.ru. (n.d.). 2-hydroxy-4,6-dimethoxybenzaldehyde.
- Google Patents. (n.d.). WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
- Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
- The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde.
- Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
- NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hydroxy-6-Methoxybenzaldehyde | 700-44-7 [chemicalbook.com]
- 2. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 5. 2-Hydroxy-6-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Hydroxy-6-Methoxybenzaldehyde CAS#: 700-44-7 [chemicalbook.com]
- 7. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sciencing.com [sciencing.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 14. youtube.com [youtube.com]
- 15. Differential scanning calorimetry [cureffi.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Introduction: The Significance of a Fundamental Physical Constant]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112916#melting-point-of-2-hydroxy-6-methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com